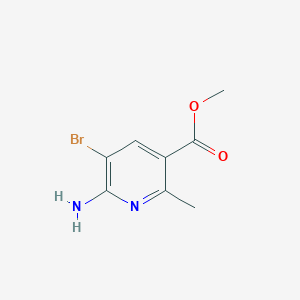

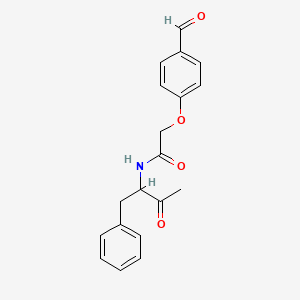

Methyl 6-amino-5-bromo-2-methylnicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 6-amino-5-bromo-2-methylnicotinate is a chemical compound used in scientific research . It exhibits intriguing properties and finds applications in various fields such as drug development, catalysis, and material synthesis.

Molecular Structure Analysis

The molecular formula of Methyl 6-amino-5-bromo-2-methylnicotinate is C8H9BrN2O2 . Its InChI code is 1S/C8H9BrN2O2/c1-4-5(8(12)13-2)3-6(9)7(10)11-4/h3H,1-2H3,(H2,10,11) . This compound has a molecular weight of 245.08 .Physical And Chemical Properties Analysis

Methyl 6-amino-5-bromo-2-methylnicotinate is a solid at room temperature . It has a boiling point of 318.1±37.0 C at 760 mmHg . The compound should be stored at 4C and protected from light .Aplicaciones Científicas De Investigación

Electrocatalysis and Carboxylation

Electrocatalytic Carboxylation : Feng et al. (2010) explored an electrochemical method for the carboxylation of 2-amino-5-bromopyridine with CO2, leading to 6-aminonicotinic acid. This method avoids volatile and toxic solvents and catalysts, highlighting the compound's potential in sustainable chemical processes (Feng et al., 2010).

Electrosynthesis of 6-Aminonicotinic Acid : Gennaro et al. (2004) investigated the electrosynthesis of 6-aminonicotinic acid, a derivative of 2-amino-5-bromopyridine, demonstrating its feasibility under mild conditions (Gennaro et al., 2004).

Organic Synthesis and Chemical Reactions

Reaction with Potassium Amide : Stoyanovich et al. (1970) reported that the reaction of potassium amide with 5-bromo-2-amino-3-(4-methylaminobutyl)pyridine results in the formation of 2-aminonicotine, indicating the compound's role in complex organic synthesis (Stoyanovich et al., 1970).

Suzuki−Miyaura Coupling in Synthesis : Fray et al. (2010) optimized key steps in the synthesis of a Nav1.8 sodium channel modulator using 6-amino-5-bromo-2-picoline. This highlights the compound's importance in synthesizing biologically active molecules (Fray et al., 2010).

Safety and Hazards

Methyl 6-amino-5-bromo-2-methylnicotinate is labeled with the signal word “Warning” according to its Safety Data Sheet (SDS) . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first-aid measures, and disposal considerations .

Propiedades

IUPAC Name |

methyl 6-amino-5-bromo-2-methylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-4-5(8(12)13-2)3-6(9)7(10)11-4/h3H,1-2H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDBFKVVLAGCHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1C(=O)OC)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-amino-5-bromo-2-methylnicotinate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-mesityl-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2765438.png)

![N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2765447.png)

![N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2765451.png)

![3-(2-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2765455.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2765456.png)

![1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene](/img/structure/B2765459.png)

![tert-butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate](/img/structure/B2765461.png)